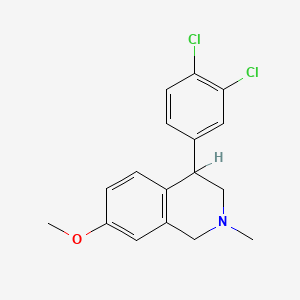

Diclofensina

Descripción general

Descripción

Diclofensina es un fármaco estimulante que fue desarrollado por Hoffmann-La Roche en la década de 1970 como un posible antidepresivo. Actúa como un inhibidor triple de la recaptación de monoaminas, inhibiendo principalmente la recaptación de dopamina y noradrenalina, con afinidades por los transportadores de dopamina, noradrenalina y serotonina . A pesar de sus prometedores efectos antidepresivos, finalmente se retiró del desarrollo clínico debido a las preocupaciones sobre su potencial de abuso .

Aplicaciones Científicas De Investigación

Química: Sirve como compuesto modelo para estudiar los efectos de la inhibición triple de la recaptación de monoaminas.

Biología: Los efectos de diclofensina en los sistemas de neurotransmisores la convierten en una herramienta valiosa para la investigación neuroquímica.

Medicina: Aunque no se usa clínicamente, sus propiedades antidepresivas se han explorado en ensayos clínicos.

Industria: La síntesis y las reacciones de this compound proporcionan información sobre el desarrollo de compuestos similares

Mecanismo De Acción

Diclofensina ejerce sus efectos inhibiendo la recaptación de dopamina, noradrenalina y serotonina. Esta inhibición aumenta los niveles de estos neurotransmisores en la hendidura sináptica, mejorando la neurotransmisión y produciendo efectos estimulantes y antidepresivos. Los objetivos moleculares de this compound son los transportadores de dopamina, noradrenalina y serotonina .

Safety and Hazards

When handling Diclofensine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

While Diclofensine was found to be an effective antidepressant in human trials with relatively few side effects, it was ultimately dropped from clinical development, possibly due to concerns about its abuse potential . The future directions of Diclofensine are not clear from the search results.

Relevant Papers

A paper titled “Double-blind comparison of diclofensine with nomifensine in outpatients with dysphoric mood” concluded that both diclofensine and nomifensine are beneficial for the treatment of depressed outpatients . Another paper titled “Therapeutic efficacy and tolerance of diclofensine in psychoreactive depression–a double-blind comparison with placebo” also exists , but the details are not available in the search results.

Análisis Bioquímico

Biochemical Properties

Diclofensine plays a significant role in biochemical reactions by inhibiting the reuptake of key neurotransmitters. It interacts with dopamine, norepinephrine, and serotonin transporters, with affinities of 16.8 nM, 15.7 nM, and 51 nM, respectively . These interactions prevent the reabsorption of these neurotransmitters into presynaptic neurons, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission.

Cellular Effects

Diclofensine affects various cell types and cellular processes by modulating neurotransmitter levels. It influences cell signaling pathways, particularly those involving dopamine, norepinephrine, and serotonin. This modulation can alter gene expression and cellular metabolism, leading to changes in mood, cognition, and behavior . Diclofensine’s impact on these pathways underscores its potential as an antidepressant and stimulant.

Molecular Mechanism

At the molecular level, Diclofensine exerts its effects by binding to the dopamine, norepinephrine, and serotonin transporters, inhibiting their function. This inhibition prevents the reuptake of these neurotransmitters, leading to increased extracellular concentrations. Diclofensine does not induce the release of monoamines, distinguishing it from other stimulants like amphetamines . This selective inhibition enhances neurotransmitter signaling and contributes to its antidepressant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diclofensine change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over extended periods, Diclofensine can lead to sustained increases in neurotransmitter levels, which may result in adaptive changes in receptor sensitivity and gene expression . These changes highlight the importance of understanding the temporal dynamics of Diclofensine’s action.

Dosage Effects in Animal Models

The effects of Diclofensine vary with different dosages in animal models. At low to moderate doses, it effectively inhibits neurotransmitter reuptake, enhancing mood and locomotor activity. At high doses, Diclofensine can produce toxic effects, including hyperactivity, stereotypic behaviors, and potential neurotoxicity . These findings emphasize the need for careful dosage management in potential therapeutic applications.

Metabolic Pathways

Diclofensine is involved in metabolic pathways that include its interaction with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidative demethylation and conjugation reactions . These metabolic processes influence the compound’s bioavailability and duration of action. Diclofensine’s metabolites may also contribute to its pharmacological effects and potential side effects.

Transport and Distribution

Within cells and tissues, Diclofensine is transported and distributed through interactions with specific transporters and binding proteins. It crosses the blood-brain barrier efficiently, allowing it to exert its effects on central nervous system neurotransmission . The compound’s distribution is influenced by its lipophilicity and affinity for monoamine transporters, which facilitate its accumulation in target tissues.

Subcellular Localization

Diclofensine’s subcellular localization is primarily within synaptic terminals, where it interacts with neurotransmitter transporters. It does not appear to undergo significant post-translational modifications that would alter its localization . The compound’s presence in synaptic terminals is crucial for its ability to modulate neurotransmitter levels and influence synaptic transmission.

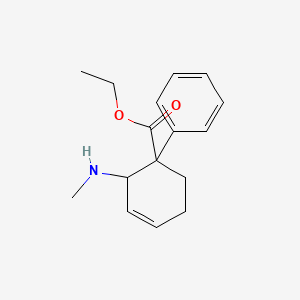

Métodos De Preparación

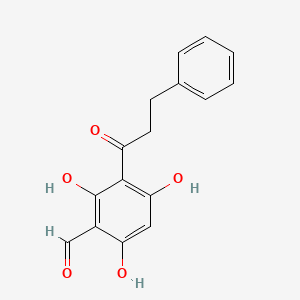

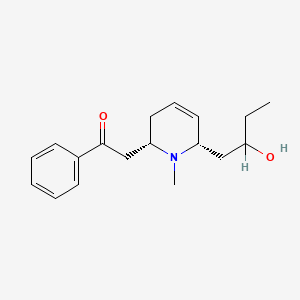

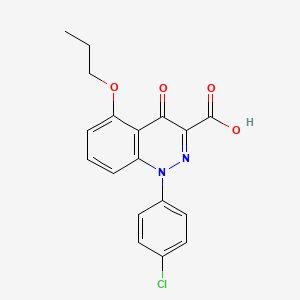

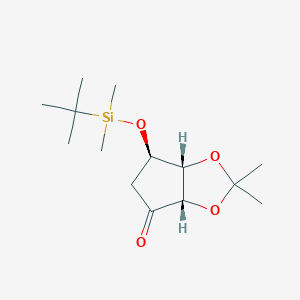

La síntesis de diclofensina implica varios pasos clave:

Condensación: El m-anisaldehído se condensa con metilamina para formar N-metil-3-metoxibenceno metanimina.

Reducción: El intermedio de base de Schiff se reduce con borohidruro de sodio para producir (3-metoxibencil)metilamina.

Alquilación: Este intermedio se alquila luego con 3,4-diclorofenacilbromuro para formar una benzofenona.

Reducción: La benzofenona se reduce con borohidruro de sodio para producir un alcohol.

Ciclización: Finalmente, la ciclización intramolecular catalizada por ácido completa la síntesis de this compound.

Análisis De Reacciones Químicas

Diclofensina sufre varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Se puede reducir utilizando agentes reductores comunes como el borohidruro de sodio.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente sustituciones nucleofílicas, en condiciones apropiadas.

Comparación Con Compuestos Similares

Diclofensina está químicamente relacionada con otros derivados de tetrahydroisoquinolina, como:

Nomifensina: Otro antidepresivo que inhibe la recaptación de dopamina y noradrenalina, pero también tiene propiedades de liberación de monoaminas.

Brasofensina: Un compuesto con propiedades similares de inhibición de la recaptación de monoaminas.

This compound es única en su potente inhibición de los tres transportadores de monoaminas sin propiedades significativas de liberación de monoaminas, lo que la diferencia de compuestos como la nomifensina .

Propiedades

IUPAC Name |

4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11/h3-8,15H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDCGVDEEHWEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79234-32-5 (hydrochloride), 34041-84-4 (hydrochloride salt/solvate) | |

| Record name | Diclofensine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067165564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30867264 | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67165-56-4 | |

| Record name | Diclofensine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67165-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofensine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067165564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09HKW863J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

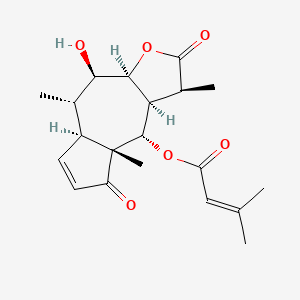

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)